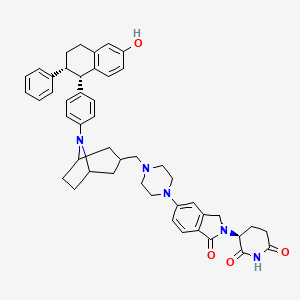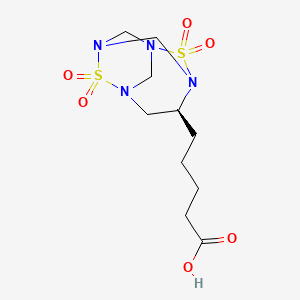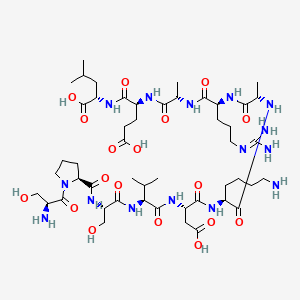
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH is a peptide composed of eleven amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic functions, and structural roles within cells. This specific sequence may have unique properties and applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures the production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acids like methionine or cysteine.
Reduction: Reduction of disulfide bonds in cysteine residues.
Substitution: Substitution reactions involving side chains of amino acids.
Hydrolysis: Hydrolysis of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various alkylating agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while hydrolysis of peptide bonds yields individual amino acids.
Applications De Recherche Scientifique
Peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Investigated for their roles in cellular signaling and protein interactions.
Medicine: Explored for therapeutic potential, including as drugs or drug delivery systems.
Industry: Utilized in the development of biomaterials and as components in various biotechnological applications.
Mécanisme D'action
The mechanism of action of peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-NH2: A similar peptide with an amide group at the C-terminus.
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OMe: A peptide with a methoxy group at the C-terminus.
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OEt: A peptide with an ethoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH lies in its specific sequence and the presence of a free carboxyl group at the C-terminus. This structural feature can influence its interactions with molecular targets and its stability under various conditions.
Propriétés
Formule moléculaire |
C49H85N15O18 |
|---|---|
Poids moléculaire |
1172.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H85N15O18/c1-23(2)19-32(48(81)82)61-42(75)30(14-15-35(67)68)58-39(72)26(6)56-41(74)29(12-9-17-54-49(52)53)57-38(71)25(5)55-40(73)28(11-7-8-16-50)59-43(76)31(20-36(69)70)60-46(79)37(24(3)4)63-44(77)33(22-66)62-45(78)34-13-10-18-64(34)47(80)27(51)21-65/h23-34,37,65-66H,7-22,50-51H2,1-6H3,(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,76)(H,60,79)(H,61,75)(H,62,78)(H,63,77)(H,67,68)(H,69,70)(H,81,82)(H4,52,53,54)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1 |
Clé InChI |
WWFNAEORZKAYGB-KXVOANHXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



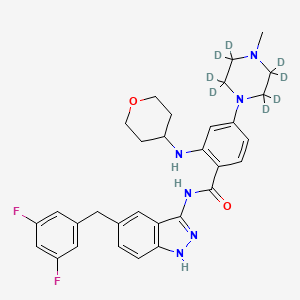
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)


![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
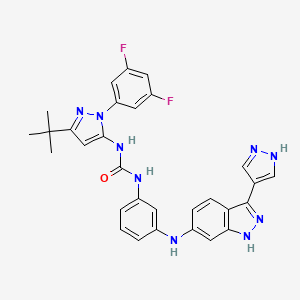
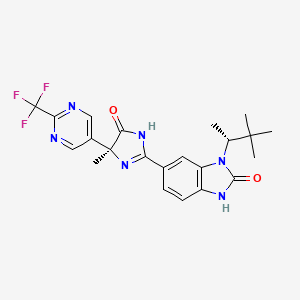
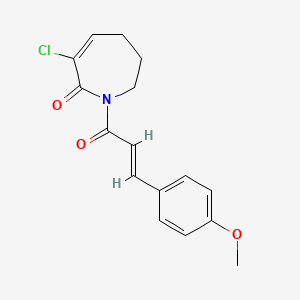
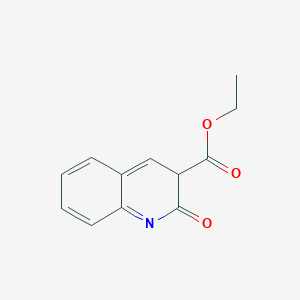
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
